Dihydrolanosterol

Descripción

24,25-Dihydrolanosterol has been reported in Mortierella alpina, Capsicum annuum, and other organisms with data available.

24,25-dihydrolanosterol is a metabolite found in or produced by Saccharomyces cerevisiae.

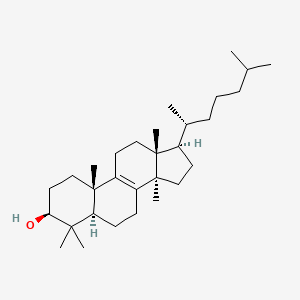

RN given refers to (3beta)-isomer; structure

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYKEVPFYHDOH-BQNIITSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000181 | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-62-9 | |

| Record name | Dihydrolanosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROLANOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Dihydrolanosterol in the Kandutsch-Russell Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kandutsch-Russell (K-R) pathway represents an alternative route to the well-known Bloch pathway for cholesterol biosynthesis, diverging at the level of lanosterol. This technical guide provides an in-depth exploration of the pivotal role of 24,25-dihydrolanosterol, the inaugural intermediate of the K-R pathway. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols for studying this pathway, and provide visual representations of the key processes. A comprehensive understanding of the K-R pathway and its intermediates is crucial for researchers in sterol metabolism and professionals involved in the development of drugs targeting cholesterol synthesis.

Introduction to the Kandutsch-Russell Pathway

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Following the formation of lanosterol, the biosynthetic route can diverge into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. While the Bloch pathway proceeds through a series of unsaturated intermediates, the Kandutsch-Russell pathway is initiated by the saturation of the C24-C25 double bond of lanosterol to form 24,25-dihydrolanosterol. This initial step is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

Subsequent steps in the Kandutsch-Russell pathway largely mirror those of the Bloch pathway, involving the same enzymes for the demethylation and modification of the sterol nucleus, but acting on saturated side-chain intermediates. The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis is tissue-specific, with the K-R pathway being prominent in tissues like the skin. Recent research also suggests the existence of hybrid pathways, where intermediates can be shunted between the Bloch and K-R routes, with DHCR24 playing a key role in these transitions.

The Central Role of Dihydrolanosterol

This compound is the committed intermediate of the Kandutsch-Russell pathway. Its formation represents a critical branch point in the post-lanosterol segment of cholesterol biosynthesis. The enzyme responsible for this conversion, DHCR24, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum.

The reaction catalyzed by DHCR24 is as follows:

Lanosterol + NADPH + H+ → 24,25-Dihydrolanosterol + NADP+

Following its synthesis, this compound serves as the substrate for a series of enzymatic modifications, including the removal of methyl groups at the C4 and C14 positions, and the isomerization of the C8-C9 double bond. One of the key subsequent enzymes is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme, which catalyzes the oxidative removal of the 14α-methyl group.

Quantitative Data

The enzymatic conversion of intermediates in the Kandutsch-Russell pathway is a key area of study for understanding its regulation and potential for therapeutic intervention. While kinetic data for all enzymes in this pathway are not exhaustively characterized, studies on human CYP51A1 provide valuable insights into the processing of this compound.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source |

| Human CYP51A1 | This compound | Dihydro FF-MAS | 5.0 ± 0.6 | 0.50 ± 0.03 | |

| Human CYP51A1 | 14α-CH2OH this compound | Dihydro FF-MAS | 4.3 ± 0.4 | 0.67 ± 0.03 | |

| Human CYP51A1 | 14α-CHO this compound | Dihydro FF-MAS | 5.4 ± 0.7 | 1.7 ± 0.1 |

Experimental Protocols

The study of the Kandutsch-Russell pathway and the role of this compound relies on robust analytical methods for the extraction, separation, and quantification of sterol intermediates. Below are detailed protocols adapted from established methodologies.

Sterol Extraction from Cultured Cells (Adapted from LIPID MAPS)

This protocol describes a modified Bligh-Dyer method for the extraction of sterols from cultured cells.

Materials:

-

Phosphate Buffered Saline (PBS), ice-cold

-

Chloroform:Methanol solution (1:2, v/v)

-

Chloroform

-

Deionized water

-

15 mL polypropylene conical tubes

-

Glass vials with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream evaporator

Procedure:

-

Wash cell monolayers twice with ice-cold PBS.

-

Scrape cells into 1 mL of ice-cold PBS and transfer to a 15 mL conical tube.

-

Add 3.75 mL of chloroform:methanol (1:2) to the cell suspension. Vortex thoroughly.

-

Add 1.25 mL of chloroform and vortex again.

-

Add 1.25 mL of deionized water to induce phase separation. Vortex and then centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for derivatization and analysis.

Sterol Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of sterols must be derivatized to increase their volatility. Trimethylsilyl (TMS) ether formation is a common and effective method.

Materials:

-

Dried lipid extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Resuspend the dried lipid extract in 50 µL of pyridine.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and heat at 60-70°C for 1 hour.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

This is a general protocol for the analysis of TMS-derivatized sterols. Specific parameters may need to be optimized for the instrument and column used.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS)

-

Capillary column suitable for sterol analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 180°C, hold for 1 min

-

Ramp to 280°C at 20°C/min, hold for 15 min

-

Ramp to 300°C at 10°C/min, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizing the Kandutsch-Russell Pathway and Workflows

The Kandutsch-Russell Pathway

Caption: The Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis.

Experimental Workflow for Sterol Analysis

Caption: A typical workflow for the analysis of cellular sterols.

Conclusion and Future Directions

This compound stands as the gateway to the Kandutsch-Russell pathway, a significant alternative route in cholesterol biosynthesis. The enzyme DHCR24 acts as a critical control point, not only initiating the K-R pathway but also potentially mediating crosstalk between the Bloch and K-R pathways. For researchers in metabolic diseases and drug development, understanding the regulation of DHCR24 and the downstream metabolism of this compound offers promising avenues for therapeutic intervention. Further research is warranted to fully elucidate the kinetic parameters of all enzymes within the K-R pathway and to map the tissue-specific flux through this route in various physiological and pathological states. The detailed experimental protocols provided herein serve as a valuable resource for scientists aiming to investigate these intricate metabolic processes.

The Multifaceted Role of 24,25-Dihydrolanosterol: From Cholesterol Precursor to Signaling Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Dihydrolanosterol, a key intermediate in the Kandutsch-Russell branch of cholesterol biosynthesis, has emerged as a molecule of significant interest beyond its foundational role as a sterol precursor. Accumulating evidence suggests that this 8,9-unsaturated sterol possesses intrinsic biological activities, influencing critical cellular processes such as proliferation and differentiation. This technical guide provides a comprehensive overview of the functions of 24,25-dihydrolanosterol, detailing its metabolic context, its impact on signaling pathways, and the experimental methodologies used to elucidate its roles. Particular focus is given to its accumulation in the context of genetic modifications of the cholesterol synthesis pathway and the downstream cellular consequences.

Core Function in Cholesterol Biosynthesis

24,25-Dihydrolanosterol is a C30 sterol that lies at a crucial juncture in the post-squalene segment of cholesterol biosynthesis. It is synthesized from lanosterol through the action of 3β-hydroxysterol Δ24-reductase (DHCR24) and is subsequently demethylated by lanosterol 14α-demethylase (CYP51A1) to proceed along the Kandutsch-Russell pathway.[1][2][3]

Quantitative Data on 24,25-Dihydrolanosterol Metabolism and Accumulation

The study of 24,25-dihydrolanosterol's function has been greatly advanced by genetic models, particularly the knockout of the CYP51A1 gene. This manipulation leads to a significant accumulation of its substrates, lanosterol and 24,25-dihydrolanosterol.

| Parameter | Cell Line | Condition | Value | Reference |

| Enzyme Kinetics | ||||

| CYP51A1 Catalytic Activity | Human (in vitro) | Substrate: 24,25-Dihydrolanosterol | Highly processive reaction | [4][5] |

| k_off rates are 1-2 orders of magnitude less than forward oxidation rates | [4] | |||

| Sterol Accumulation | ||||

| 24,25-Dihydrolanosterol | HepG2 | CYP51A1 Knockout | ~1300-fold increase vs. native cells | [1] |

| 24 µg/mg of protein | [1] | |||

| Lanosterol | HepG2 | CYP51A1 Knockout | ~22-fold increase vs. native cells | [1] |

| 542 ng/mg of protein | [1] |

Role in Cellular Signaling and Differentiation

Recent studies have illuminated the role of 8,9-unsaturated sterols, including 24,25-dihydrolanosterol, as signaling molecules that can drive specific cellular programs.

Promotion of Oligodendrocyte Formation

A significant body of research has demonstrated that the accumulation of 8,9-unsaturated sterols, including 24,25-dihydrolanosterol, promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1] This has profound implications for the development of therapies for demyelinating diseases such as multiple sclerosis.

Activation of Wnt/β-Catenin Signaling

In hepatocellular carcinoma (HepG2) cells with a CYP51A1 knockout, the accumulation of 24,25-dihydrolanosterol is associated with increased cell proliferation and the activation of the Wnt/β-catenin signaling pathway.[1][6] This is evidenced by the elevated expression and activation of the downstream transcription factor, Lymphoid Enhancer-Binding Factor 1 (LEF1).[1] LEF1 is a key mediator of Wnt signaling and is known to promote cell proliferation.[1][6]

Experimental Protocols

Cell Culture and CYP51A1 Knockout in HepG2 Cells

Objective: To generate a cell model for the accumulation of 24,25-dihydrolanosterol.

Methodology:

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

CRISPR-Cas9 Knockout: The CYP51A1 gene is knocked out using a CRISPR-Cas9 system. Briefly, guide RNAs targeting a conserved region of CYP51A1 are designed and cloned into a Cas9 expression vector.

-

Transfection and Selection: HepG2 cells are transfected with the CRISPR-Cas9 plasmid. Single-cell clones are isolated by limiting dilution and expanded.

-

Verification: Knockout is confirmed by Sanger sequencing of the targeted genomic region and by functional analysis of sterol profiles using GC-MS.

-

Lipid-Depleted Serum Conditions: For experiments investigating the effects of endogenous sterol accumulation, cells are cultured in DMEM with 10% lipid-depleted serum to minimize the influence of exogenous sterols.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of 24,25-dihydrolanosterol and other sterols in cultured cells.

Methodology:

-

Lipid Extraction: Cell pellets are homogenized and lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

Saponification: The lipid extract is saponified with ethanolic potassium hydroxide to release free sterols from their esterified forms.

-

Derivatization: The non-saponifiable lipids are extracted with hexane and derivatized to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterols are separated and quantified using a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of target sterols.

Gene Expression Analysis by qRT-PCR

Objective: To measure changes in the expression of genes involved in Wnt signaling (e.g., LEF1) in response to 24,25-dihydrolanosterol accumulation.

Methodology:

-

RNA Isolation: Total RNA is isolated from cultured cells using a TRIzol-based method or a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR: Real-time PCR is performed using a SYBR Green-based detection method with gene-specific primers for LEF1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.

Conclusion and Future Directions

24,25-Dihydrolanosterol is increasingly recognized as a bioactive lipid with functions that extend beyond its role as a mere intermediate in cholesterol synthesis. Its ability to promote oligodendrocyte differentiation and modulate Wnt signaling pathways highlights its potential as a therapeutic target and a key player in cellular regulation. Future research should focus on identifying the direct molecular targets of 24,25-dihydrolanosterol to fully elucidate the mechanisms by which it exerts its signaling functions. A deeper understanding of its interactions will be crucial for the development of novel therapeutic strategies for a range of diseases, from demyelinating disorders to cancer.

References

- 1. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Dihydrolanosterol as a Precursor to Cholesterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for mammalian life, is synthesized through a complex and highly regulated metabolic cascade known as the mevalonate pathway. Following the formation of the first sterol, lanosterol, the pathway can proceed through two major branches: the Bloch pathway and the Kandutsch-Russell pathway. This technical guide focuses on a crucial segment of the Kandutsch-Russell pathway: the conversion of 24,25-dihydrolanosterol to cholesterol. This process involves a series of enzymatic reactions that are critical for maintaining cholesterol homeostasis. Dysregulation of this pathway is implicated in several metabolic disorders, making the enzymes involved attractive targets for therapeutic intervention. This document provides a detailed overview of the core biochemical transformations, quantitative data on enzyme kinetics and substrate concentrations, comprehensive experimental protocols, and visual representations of the key pathways and workflows.

The Biochemical Pathway: From Dihydrolanosterol to Cholesterol

The conversion of this compound to cholesterol is a multi-step process localized primarily in the endoplasmic reticulum. It involves four key enzymes that catalyze demethylation, reduction, and desaturation reactions.

Key Enzymes and Reactions:

-

Lanosterol 14α-demethylase (CYP51A1): This cytochrome P450 enzyme initiates the demethylation of this compound by removing the 14α-methyl group. This is a three-step oxidative process requiring NADPH and molecular oxygen.[1]

-

Δ14-Sterol Reductase (TM7SF2): Following demethylation, TM7SF2 reduces the newly formed double bond at position C14-C15.[2] This enzyme is also known as 3β-hydroxysterol Δ14-reductase.[3]

-

Lathosterol Oxidase (SC5D): This enzyme, also known as sterol-C5-desaturase, introduces a double bond at the C5 position of the sterol ring, converting lathosterol to 7-dehydrocholesterol.[4][5]

-

7-Dehydrocholesterol Reductase (DHCR7): The final step in this pathway is catalyzed by DHCR7, which reduces the double bond at C7-C8 of 7-dehydrocholesterol to produce cholesterol.[6][7]

The overall transformation can be visualized as follows:

Quantitative Data

Understanding the quantitative aspects of the this compound to cholesterol pathway is crucial for modeling its dynamics and identifying potential points of therapeutic intervention. The following tables summarize available data on enzyme kinetics and the cellular concentrations of key sterol intermediates.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/System | Citation |

| CYP51A1 | This compound | Sub-µM (Kd) | - | Human (recombinant) | [8] |

| DHCR7 | 5,6α-epoxy-5α-cholestan-3β-ol | 4.47 | 0.46 nmol/min/mg | Human | [6][9] |

| TM7SF2 | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Not available | Not available | Human | [3][10] |

| SC5D | Lathosterol | Not available | Not available | Human | [4][5] |

Table 2: Cellular Concentrations of Cholesterol Precursors

| Metabolite | Cell Type/Tissue | Concentration | Citation |

| Lanosterol | Rat Liver | ~27 µg/g DCW (in engineered E. coli for comparison) | [11] |

| 7-Dehydrocholesterol | Human Skin Fibroblasts (SLOS) | 3 +/- 1% of total sterols | [1] |

| 7-Dehydrocholesterol | Human Skin | 25–50 µg/cm² | [12] |

| 7-Dehydrocholesterol | Human Adrenal Gland | Metabolized from 0.5 mM initial concentration | [13] |

Note: Cellular concentrations of sterols can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound to cholesterol pathway. This section provides protocols for key experiments.

Protocol 1: Quantification of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of cellular sterol content.

1. Sample Preparation and Lipid Extraction: a. Harvest cultured cells and wash with phosphate-buffered saline (PBS). b. Add a known amount of an internal standard (e.g., 5α-cholestane) to the cell pellet. c. Saponify the samples by adding ethanolic potassium hydroxide and incubating at 70°C for 1 hour. d. Extract the non-saponifiable lipids (including sterols) with hexane. e. Dry the hexane extract under a stream of nitrogen.

2. Derivatization: a. To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.

3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms column). b. Use a temperature gradient program to separate the different sterol-TMS ethers. c. The GC is coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each sterol of interest and the internal standard.

4. Data Analysis: a. Quantify the amount of each sterol by comparing the peak area of its characteristic ion to the peak area of the internal standard.

Protocol 2: In Vitro Enzyme Activity Assay for Lanosterol 14α-demethylase (CYP51A1)

This protocol describes a reconstituted system to measure CYP51A1 activity.[14][15]

1. Reagents: a. Purified recombinant human CYP51A1. b. Purified recombinant human NADPH-cytochrome P450 reductase (CPR). c. Lipids (e.g., a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine). d. Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl₂ and DTT). e. Substrate: this compound. f. NADPH generating system (e.g., isocitrate and isocitrate dehydrogenase).

2. Assay Procedure: a. Prepare a reaction mixture containing the reaction buffer, lipids, CYP51A1, and CPR. Pre-incubate for 5 minutes at 37°C. b. Add the substrate (this compound) to the reaction mixture. c. Initiate the reaction by adding the NADPH generating system. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding a strong acid or an organic solvent.

3. Product Analysis: a. Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate). b. Analyze the extracted sterols by reverse-phase high-performance liquid chromatography (HPLC) with UV detection or by LC-MS to separate and quantify the substrate and the demethylated product.

4. Data Analysis: a. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Signaling Pathways and Experimental Workflows

The synthesis of cholesterol is tightly regulated at the transcriptional level, primarily by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.

SREBP-2 Signaling Pathway

When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor in the endoplasmic reticulum membrane, is transported to the Golgi apparatus. In the Golgi, it undergoes a two-step proteolytic cleavage to release its active N-terminal domain. This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the transcription of enzymes involved in cholesterol biosynthesis, including those in the this compound to cholesterol pathway.[16][17][18]

Experimental Workflow for Studying Pathway Flux

Isotope tracing is a powerful technique to analyze the flux through metabolic pathways. The following workflow outlines a typical experiment to measure the flux from a labeled precursor to cholesterol.[19][20]

Conclusion

The conversion of this compound to cholesterol represents a critical juncture in the Kandutsch-Russell pathway of cholesterol biosynthesis. The enzymes involved—CYP51A1, TM7SF2, SC5D, and DHCR7—are subject to intricate regulatory mechanisms, most notably at the transcriptional level by the SREBP-2 pathway. A thorough understanding of the biochemical transformations, enzyme kinetics, and regulatory networks is paramount for researchers in lipid metabolism and for professionals in drug development seeking to modulate cholesterol levels for therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the nuances of this essential metabolic pathway. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the kinetic properties of human TM7SF2 and SC5D, which will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

- 1. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. Sterol dependent regulation of human TM7SF2 gene expression: role of the encoded 3beta-hydroxysterol Delta14-reductase in human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. medlineplus.gov [medlineplus.gov]

- 8. rsc.org [rsc.org]

- 9. uniprot.org [uniprot.org]

- 10. Reactome | 4,4-dimethylcholesta-8(9),14,24-trien-3beta-ol is reduced to 4,4-dimethylcholesta-8(9),24-dien-3beta-ol [TM7SF2] [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 13. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin | PLOS One [journals.plos.org]

- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 20. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of Lanosterol to Dihydrolanosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of lanosterol to dihydrolanosterol represents a critical branching point in the intricate network of cholesterol biosynthesis. This reaction, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24), marks the entry of lanosterol into the Kandutsch-Russell pathway, one of the two major routes for cholesterol synthesis in mammals. While the alternative Bloch pathway retains the double bond at carbon 24 of the sterol side chain until the final steps, the Kandutsch-Russell pathway initiates its removal at an earlier stage, leading to the formation of this compound.[1][2] Understanding the nuances of this enzymatic conversion is paramount for researchers in metabolic diseases, oncology, and neurodegenerative disorders, given the multifaceted roles of DHCR24 and its sterol substrates and products in cellular physiology and pathology. This technical guide provides a comprehensive overview of the enzymatic conversion of lanosterol to this compound, with a focus on the underlying biochemistry, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Reaction: Lanosterol to this compound

The enzymatic conversion of lanosterol to 24,25-dihydrolanosterol is a reduction reaction that saturates the double bond at the C24-C25 position of the lanosterol side chain. This reaction is catalyzed by 24-dehydrocholesterol reductase (DHCR24), a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum.[3][4] The reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to provide the reducing equivalents.[5]

Enzyme: 24-dehydrocholesterol reductase (DHCR24) Substrate: Lanosterol Product: 24,25-Dihydrolanosterol Cofactor: NADPH

This conversion is a key step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2]

Quantitative Data on DHCR24-Mediated Conversion

While extensive research has been conducted on DHCR24, specific kinetic parameters for the conversion of lanosterol to this compound are not widely reported in the literature. Most kinetic studies of DHCR24 have utilized desmosterol, the substrate in the final step of the Bloch pathway, for which the enzyme exhibits high affinity.

One study investigating the substrate specificity of rat liver microsomal DHCR24 reported that the maximal catalytic rate (kcat) for lanosterol was approximately 18-fold lower than that for the most reactive substrate tested, 5α-cholesta-7,24-dien-3β-ol.[3] However, the precise Vmax and Km values for lanosterol were not provided. The absence of this specific quantitative data highlights an area for future investigation to fully characterize the enzymatic efficiency of this reaction.

In contrast, the inhibitory effects of certain compounds on the conversion of lanosterol to this compound have been quantified:

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| U18666A | 0.157 µM | Non-competitive |

| Triparanol | 0.523 µM | Non-competitive |

Table 1: Inhibitors of the Enzymatic Conversion of Lanosterol to this compound. Data sourced from a study on rat liver microsomal DHCR24.[3]

Regulatory Mechanisms: Signaling Pathways and Post-Translational Modifications

The activity of DHCR24 is not static but is dynamically regulated by complex signaling pathways and post-translational modifications, ensuring tight control over cholesterol homeostasis. A key regulatory mechanism involves phosphorylation by Protein Kinase C (PKC).

Inhibition of PKC has been shown to significantly decrease DHCR24 activity, leading to the accumulation of its substrates.[6] This regulation appears to be mediated through the phosphorylation of specific residues on the DHCR24 protein. Mutational studies have identified threonine 110 (T110), tyrosine 299 (Y299), and tyrosine 507 (Y507) as key phosphorylation sites that, when altered, lead to a significant reduction in DHCR24 activity.[1][6] This suggests that the phosphorylation state of DHCR24 is a critical determinant of its catalytic function.

The following diagram illustrates the signaling pathway involving PKC-mediated regulation of DHCR24 activity.

Caption: PKC-mediated phosphorylation activates DHCR24.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the enzymatic conversion of lanosterol to this compound.

Preparation of Liver Microsomes

Liver microsomes are a rich source of DHCR24 and are commonly used for in vitro enzyme activity assays.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Protocol:

-

Mince the liver tissue on ice and weigh it.

-

Add 3 volumes of ice-cold homogenization buffer per gram of tissue.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Carefully collect the supernatant (S10 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Store the microsomes at -80°C in small aliquots.

In Vitro DHCR24 Activity Assay

This assay measures the conversion of lanosterol to this compound in a controlled in vitro system.

Materials:

-

Prepared liver microsomes

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Inhibitor of lanosterol 14α-demethylase (e.g., miconazole or ketoconazole) to prevent subsequent metabolism of lanosterol and this compound.[3]

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Internal standard for quantification (e.g., epicoprostanol)

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of lanosterol (e.g., 10-100 µM), and the 14α-demethylase inhibitor (e.g., 1 µM miconazole). Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding a known amount of microsomal protein (e.g., 50-100 µg) and NADPH (e.g., 1 mM).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a volume of ice-cold organic solvent containing the internal standard.

-

Vortex vigorously to extract the sterols.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis.

Analysis of Lanosterol and this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and quantifying sterols.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column for sterol analysis (e.g., a capillary column with a non-polar stationary phase)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Standards for lanosterol and this compound

Protocol:

-

Derivatize the extracted sterols by adding the derivatizing agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes) to form trimethylsilyl (TMS) ethers. This increases their volatility and improves chromatographic separation.

-

Inject a small volume of the derivatized sample into the GC-MS.

-

Set the GC oven temperature program to achieve optimal separation of lanosterol and this compound.

-

Configure the mass spectrometer to operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of lanosterol, this compound, and the internal standard.

-

Identify the peaks based on their retention times and mass spectra compared to the standards.

-

Quantify the amounts of lanosterol and this compound by comparing their peak areas to that of the internal standard and using a calibration curve generated with known amounts of the standards.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for studying the enzymatic conversion of lanosterol to this compound.

References

- 1. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reactome | DHCR24 reduces LAN to 24,25-dhLAN [reactome.org]

- 6. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrolanosterol Biosynthesis in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major branches of post-squalene cholesterol biosynthesis in mammalian cells. While the Bloch pathway, which proceeds via desmosterol, has been extensively studied, the Kandutsch-Russell pathway, involving the reduction of lanosterol to this compound, presents a distinct and equally important route to cholesterol. This guide provides a comprehensive technical overview of this compound biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to its study. Understanding this pathway is critical for researchers investigating lipid metabolism, cholesterol homeostasis, and for professionals in drug development targeting metabolic disorders.

The Kandutsch-Russell Pathway: A Focus on this compound

The biosynthesis of cholesterol from lanosterol is a multi-step process that occurs primarily in the endoplasmic reticulum. The Kandutsch-Russell pathway is initiated by the reduction of the C24-C25 double bond of lanosterol, forming 24,25-dihydrolanosterol.[1][2] This initial step is catalyzed by 24-dehydrocholesterol reductase (DHCR24). Following this, a series of enzymatic reactions, including demethylations and isomerizations, convert this compound into cholesterol. Notably, some tissues utilize a modified Kandutsch-Russell pathway where intermediates from the Bloch pathway are shunted into the Kandutsch-Russell pathway.[1][3]

The key enzymes involved in the conversion of lanosterol to cholesterol via this compound are:

-

24-Dehydrocholesterol Reductase (DHCR24): Catalyzes the initial and committing step in the this compound branch by reducing lanosterol to 24,25-dihydrolanosterol.[4]

-

Lanosterol 14α-demethylase (CYP51A1): A cytochrome P450 enzyme that removes the 14α-methyl group from this compound.[5][6]

-

3β-hydroxysterol Δ14-reductase (TM7SF2): Also known as C14-sterol reductase (C14SR), this enzyme reduces the C14-C15 double bond.[7]

-

Other enzymes: Subsequent steps involve a series of enzymes shared with the Bloch pathway, including those responsible for the removal of the two methyl groups at C4, isomerization of the double bond from C8 to C7, and finally, reduction of the C7-C8 double bond to yield cholesterol.

Quantitative Data on Key Enzymes

A thorough understanding of enzyme kinetics is fundamental for dissecting the this compound biosynthesis pathway. The following tables summarize the available quantitative data for the key enzymes involved.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Kd (μM) | Cell Type/System | Reference |

| CYP51A1 | This compound | 5.0 ± 0.6 | 0.50 ± 0.03 | 0.23 ± 0.10 | Reconstituted human P450 51A1 system | [5][8] |

| 14α-CH2OH this compound | 4.3 ± 0.4 | 0.67 ± 0.03 | 0.02 ± 0.04 | Reconstituted human P450 51A1 system | [5][8] | |

| 14α-CHO this compound | 5.4 ± 0.7 | 1.7 ± 0.1 | 0.12 ± 0.03 | Reconstituted human P450 51A1 system | [5][8] | |

| epi-Dihydrolanosterol | 2.0 ± 0.4 | 0.42 ± 0.03 | 0.014 ± 0.031 | Reconstituted human P450 51A1 system | [5] | |

| DHCR24 | Desmosterol | - | - | - | In vitro (details not specified) | [9] |

| TM7SF2 | - | - | - | - | - | - |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to maintain cholesterol homeostasis.

Transcriptional Regulation by SREBP-2

The primary regulators of genes involved in cholesterol biosynthesis are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[10] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[10][11]

-

DHCR24: The transcription of the DHCR24 gene is predominantly regulated by SREBP-2. The promoter of the human DHCR24 gene contains two functional SREs that work cooperatively to mediate sterol regulation.[11]

-

TM7SF2: The expression of the TM7SF2 gene is also controlled by cellular sterol levels through SREBP-2.[7][8] The promoter of the TM7SF2 gene contains a novel SRE motif that binds SREBP-2.[8]

-

CYP51A1: The transcription of CYP51A1 is also under the control of SREBP-2.[12]

Post-Translational Regulation

Post-translational modifications provide a rapid mechanism for modulating enzyme activity in response to cellular signals.

-

DHCR24: The activity of DHCR24 is subject to post-translational regulation. Phosphorylation is one such mechanism, with the mutation of certain residues (T110, Y299, and Y507) leading to inhibited DHCR24 activity.[13] Furthermore, inhibitors of protein kinase C can ablate DHCR24 activity.[13] The oxysterol 24(S),25-epoxycholesterol has also been shown to inhibit DHCR24 activity.[9]

-

TM7SF2: While transcriptional regulation of TM7SF2 is well-documented, specific post-translational modifications regulating its activity are less clear and represent an area of ongoing investigation.

-

CYP51A1: The activity of CYP51A1 can be influenced by its interaction with its redox partner, cytochrome P450 oxidoreductase (POR).[14]

Experimental Protocols

DHCR24 Enzyme Activity Assay

This protocol is adapted from a method for measuring the conversion of desmosterol to cholesterol, which can be modified for this compound.

Materials:

-

Cell lysates or purified DHCR24 enzyme.

-

Substrate: this compound (or desmosterol-d6 for a stable isotope-based assay).[15]

-

Assay buffer: 100 mM Tris/HCl (pH 7.23), 0.1 mM EDTA, 1 mM DTT, 30 mM nicotinamide.[9]

-

Cofactors: 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 20 μM FAD.[9]

-

Bovine Serum Albumin (BSA): 0.5 mg/mL.

-

Internal standard (e.g., 5α-cholestane).[13]

-

Organic solvents for extraction (e.g., n-hexane).

-

GC-MS or LC-MS system for analysis.

Procedure:

-

Prepare the assay mix containing assay buffer, cofactors, and BSA.

-

Add the cell lysate or purified enzyme to the assay mix.

-

Initiate the reaction by adding the this compound substrate. For stable isotope tracing, deuterated this compound can be used.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).[9]

-

Stop the reaction by adding an organic solvent (e.g., n-hexane) to extract the sterols.

-

Add an internal standard for quantification.

-

Evaporate the organic solvent to dryness.

-

Resuspend the dried sterols in a suitable solvent for analysis.

-

Analyze the products by GC-MS or LC-MS to quantify the amount of this compound consumed and the amount of the product formed.[13][15]

CYP51A1 Kinetic Assay using HPLC-UV

This protocol is based on a non-radioactive method for measuring the steady-state kinetics of CYP51A1.[6]

Materials:

-

Reconstituted human CYP51A1 enzyme system.

-

Substrates: this compound and its 14α-hydroxymethyl and 14α-aldehyde derivatives.

-

HPLC-UV system.

Procedure:

-

Prepare reaction mixtures containing the reconstituted CYP51A1 system and varying concentrations of the this compound substrate.

-

Incubate the reactions for a specific time under optimal conditions.

-

Stop the reactions and extract the sterol products.

-

Analyze the formation of the product, dihydro FF-MAS, using an HPLC-UV system.

-

Determine the initial reaction rates at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.[5]

TM7SF2 (C14SR) Enzyme Activity Assay

This assay is based on the in vitro activity of human C14SR expressed in COS-1 cells.[7]

Materials:

-

Microsomal fractions from COS-1 cells expressing human TM7SF2.

-

Substrate: A suitable C14-unsaturated sterol intermediate (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol).

-

NADPH regenerating system.

-

Organic solvents for extraction.

-

GC-MS or LC-MS system for analysis.

Procedure:

-

Incubate the microsomal fractions with the C14-unsaturated sterol substrate in the presence of an NADPH regenerating system.

-

After a defined incubation period, stop the reaction and extract the sterols.

-

Analyze the reaction products by GC-MS or LC-MS to measure the conversion of the substrate to the C14-saturated product.

-

Calculate the enzyme activity based on the rate of product formation.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis via this compound.

Experimental Workflow for Studying Transcriptional Regulation

Caption: Workflow for investigating SREBP-2 mediated transcriptional regulation.

Conclusion

The this compound biosynthesis pathway represents a crucial, yet sometimes overlooked, aspect of mammalian cholesterol metabolism. A detailed understanding of the enzymes, their kinetics, and the intricate regulatory networks that govern this pathway is essential for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies for metabolic diseases. This guide provides a foundational resource for researchers and professionals, summarizing key data and methodologies to facilitate further investigation into this important metabolic route. The identified gaps in quantitative data for key enzymes also highlight exciting avenues for future research.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterol dependent regulation of human TM7SF2 gene expression: role of the encoded 3beta-hydroxysterol Delta14-reductase in human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of TM7SF2 promoter by SREBP-2 depends on a new sterol regulatory element, a GC-box, and an inverted CCAAT-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 13. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aragen.com [aragen.com]

- 15. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of dihydrolanosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolanosterol, also known as 24,25-dihydrolanosterol or lanostenol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other sterols in mammals. It is structurally similar to lanosterol, differing only by the saturation of the C24-C25 double bond in the side chain. As a substrate for the enzyme sterol 14α-demethylase (CYP51), this compound plays a crucial role in the Kandutsch-Russell pathway of cholesterol synthesis. Understanding the physical and chemical properties of this molecule, along with its biological functions and the experimental methods for its study, is essential for research in lipid metabolism, drug development targeting sterol biosynthesis, and the study of related metabolic disorders. This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a description of its role in key signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the following tables for easy reference and comparison.

Table 1: General and Structural Information

| Property | Value |

| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonyms | 24,25-Dihydrolanosterol, Lanostenol |

| Molecular Formula | C₃₀H₅₂O |

| CAS Number | 79-62-9 |

| Appearance | White to off-white solid |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 428.73 g/mol | [1] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not available | |

| Solubility | Water: Practically insolubleEthanol: 12.5 mg/mL (29.16 mM; requires sonication and heating to 60°C)DMSO: < 1 mg/mL (insoluble or slightly soluble)DMF: 5 mg/mL (11.66 mM; requires sonication) | [2][3] |

| Storage Conditions | Solid: 4°C, protect from lightIn Solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Predicted spectra are available, but detailed experimental assignments are not readily published. Key signals would include those for the methyl groups, the C3-H proton adjacent to the hydroxyl group, and the aliphatic side chain protons. |

| ¹³C NMR | Predicted spectra are available. A study on lanosterol derivatives provides a basis for understanding the chemical shifts of the steroid skeleton. |

| Mass Spectrometry (MS) | In LC-MS analysis with ESI+, a common transition for 24-dihydrolanosterol is m/z 429 -> 411. GC-MS analysis of the silylated derivative would show a characteristic fragmentation pattern. |

Signaling Pathways and Biological Role

This compound is a central molecule in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway.[4] This pathway is one of the two main routes for cholesterol synthesis from lanosterol. The key enzymatic step involving this compound is its 14α-demethylation, a reaction catalyzed by the cytochrome P450 enzyme, CYP51.[5][6][7] This reaction is essential for the conversion of lanosterol and its derivatives into intermediates that will ultimately become cholesterol.

The accumulation of this compound and its precursor, lanosterol, has been observed under certain cellular conditions, such as hypoxia, and in cells with genetic knockouts of enzymes like CYP51A1.[2][8] Such accumulations can have significant effects on cellular processes, including cell proliferation.[8]

Below is a diagram illustrating the position of this compound in the cholesterol biosynthesis pathway and its interaction with CYP51.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide protocols for its isolation, purification, and analysis.

Isolation and Purification from Lanolin

Lanolin (wool wax) is a rich natural source of lanosterol and this compound.[2] A common method for their isolation involves saponification followed by chromatographic separation.

1. Saponification and Extraction:

-

A sample of lanolin is saponified by refluxing with a solution of potassium hydroxide in ethanol. This process hydrolyzes the ester linkages, releasing the sterols and fatty alcohols.

-

After saponification, the mixture is diluted with water, and the unsaponifiable matter (containing sterols, fatty alcohols, etc.) is extracted with a non-polar solvent such as n-hexane.[2]

-

The organic extract is then washed and dried.

2. Purification by Counter-Current Chromatography (CCC):

-

High-performance counter-current chromatography is an effective technique for separating this compound from other sterols and impurities in the crude extract.[6][8]

-

A suitable biphasic solvent system, such as n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v), is selected based on the partition coefficients of the target compounds.[8]

-

The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CCC column.

-

A dual-mode elution can be employed, where the column is first eluted with the lower phase as the mobile phase, followed by elution with the upper phase.[8] This allows for the separation and collection of fractions containing high-purity this compound, lanosterol, and cholesterol.[8]

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 µm), is commonly used.[9]

-

Mobile Phase: An isocratic mobile phase of 95% methanol is effective for the separation of this compound, lanosterol, and cholesterol.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at 210 nm is suitable for these sterols.[9]

-

Injection Volume: 10 µL.[9]

-

Column Temperature: 35°C.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prior to GC-MS analysis, the hydroxyl group of this compound must be derivatized, typically by silylation, to increase its volatility. This is often done using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Column: A capillary column suitable for sterol analysis, such as one with a 5% phenyl polysiloxane stationary phase, is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to around 300°C to elute the sterols.

-

Injection: Splitless injection is commonly used for trace analysis.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

The following diagram outlines a typical experimental workflow for the isolation and analysis of this compound from a biological matrix like wool wax.

Conclusion

This compound is a sterol of significant biological importance, acting as a key intermediate in cholesterol biosynthesis. Its physical and chemical properties, particularly its solubility and chromatographic behavior, dictate the experimental approaches required for its study. The detailed protocols provided in this guide for isolation, purification, and analysis using techniques such as HPLC and GC-MS offer a robust framework for researchers. Furthermore, understanding its role in the Kandutsch-Russell pathway and its interaction with CYP51 is fundamental for studies in metabolic regulation and the development of therapeutic agents targeting sterol synthesis. This comprehensive guide serves as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

References

- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Dihydrolanosterol Metabolic Pathway: A Technical Guide to its Core Components and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol is a fundamental and highly regulated metabolic process in mammals. While the overall pathway from acetyl-CoA is well-established, the intricacies of the post-lanosterol segment, particularly the branching pathways, continue to be an active area of research. This technical guide focuses on the dihydrolanosterol metabolic pathway, a key branch of the Kandutsch-Russell pathway of cholesterol synthesis. This compound and its metabolites are not merely intermediates but are emerging as bioactive molecules with significant roles in cellular signaling and disease. A thorough understanding of this pathway, its enzymatic control, and the methods to study it are crucial for researchers in lipid metabolism, drug discovery, and related fields.

This guide provides a comprehensive overview of the core aspects of the this compound metabolic pathway, with a focus on the key enzymes, detailed experimental protocols for their study, and quantitative data to facilitate comparative analysis. The information presented here is intended to serve as a practical resource for scientists aiming to investigate this important branch of sterol metabolism.

The this compound Metabolic Pathway: An Overview

The conversion of lanosterol to cholesterol can proceed through two major routes: the Bloch pathway and the Kandutsch-Russell pathway. The this compound metabolic pathway is a central part of the Kandutsch-Russell pathway, initiated by the reduction of the Δ24 double bond of lanosterol.

The key enzymatic steps in the this compound pathway are:

-

Reduction of Lanosterol: The pathway begins with the conversion of lanosterol to 24,25-dihydrolanosterol. This reaction is catalyzed by 24-dehydrocholesterol reductase (DHCR24).

-

Demethylation of this compound: 24,25-dihydrolanosterol is then demethylated at the C14α position by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This is a multi-step oxidative process.

-

Subsequent Steps: Following demethylation, a series of additional enzymatic reactions, including demethylations at C4 and isomerization and reduction of double bonds in the sterol ring structure, ultimately lead to the formation of cholesterol.

Recent studies using stable isotope labeling have revealed that the relative flux through the Bloch and Kandutsch-Russell pathways is tissue-specific and can be influenced by cellular sterol levels.[1][2][3][4] For instance, overexpression of DHCR24 can enhance the metabolic flow through the this compound pathway.[1][4]

Key Enzymes in the this compound Pathway

Lanosterol 14α-demethylase (CYP51A1)

-

Function: CYP51A1 is a crucial cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, including lanosterol and 24,25-dihydrolanosterol.[5][6] This is a rate-limiting step in the post-lanosterol segment of cholesterol biosynthesis.

-

Mechanism: The demethylation reaction proceeds in three successive monooxygenation steps, converting the methyl group to a carboxylic acid, which is then removed as formic acid.

-

Inhibitors: CYP51A1 is a target for various antifungal azole drugs, such as ketoconazole, which can also inhibit the human enzyme.[7]

24-Dehydrocholesterol Reductase (DHCR24)

-

Function: DHCR24, also known as seladin-1, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase.[8] It catalyzes the reduction of the C24-C25 double bond in the side chain of sterol intermediates, a key step in both the Bloch and Kandutsch-Russell pathways.[8] In the context of the this compound pathway, it converts lanosterol to 24,25-dihydrolanosterol.

-

Regulation: The expression and activity of DHCR24 are subject to regulation, and its insufficiency has been linked to various cellular dysfunctions.[9]

Quantitative Data

A compilation of quantitative data is essential for understanding the kinetics and regulation of the this compound metabolic pathway. The following tables summarize key parameters for the primary enzymes involved and the concentrations of relevant sterols in a common cell line model.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| Human CYP51A1 (purified) | 24,25-Dihydrolanosterol | 27 | 3.20 (nmol/min/mg protein) | [10] |

Table 2: Inhibitor IC50 Values for Human CYP51A1

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| Oxiconazole | HaCaT | 306 | [11] |

| Luteolin 7,3′-disulfate | Reconstituted system | >25 µM (apparent) | [12] |

| Baicalein | Reconstituted system | - (no significant inhibition) | [12] |

| Luteolin | Reconstituted system | - (no significant inhibition) | [12] |

| Ketoconazole | Reconstituted system | - (94.6% inhibition at 5 µM) | [12] |

Table 3: Sterol Concentrations in HepG2 Cells

| Sterol | Wild-Type HepG2 (ng/10⁷ cells) | DHCR24 Knockout HepG2 (ng/10⁷ cells) | Reference |

| Lanosterol | ~10 | ~10 | [13] |

| This compound | ~1 | Undetectable | [13] |

| Desmosterol | ~5 | >3000 | [13] |

| Cholesterol | >3000 | ~100 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.

Purification of Recombinant Human Lanosterol 14α-demethylase (CYP51A1)

This protocol is adapted from a method for purifying human CYP51A1 from liver microsomes and can be modified for recombinant expression systems.[10]

Materials:

-

Human liver microsomes (or cell pellet from recombinant expression system)

-

Buffer A: 100 mM potassium phosphate buffer (pH 7.25) containing 20% glycerol, 1 mM EDTA, 1 mM DTT, and 0.1 mM PMSF

-

Buffer B: Buffer A containing 1% sodium cholate

-

Buffer C: Buffer A containing 0.5% sodium cholate and 0.2% Emulgen 913

-

DEAE-cellulose column

-

Hydroxyapatite column

-

Immobilized anti-CYP51A1 antibody affinity column

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

Procedure:

-

Solubilization: Resuspend liver microsomes in Buffer B and stir for 1 hour at 4°C. Centrifuge at 105,000 x g for 60 minutes.

-

DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column pre-equilibrated with Buffer C. Wash the column with Buffer C and elute the protein with a linear gradient of KCl (0-0.5 M) in Buffer C.

-

Hydroxyapatite Chromatography: Pool the fractions containing CYP51A1 activity and apply them to a hydroxyapatite column equilibrated with Buffer C. Wash the column and elute with a linear gradient of potassium phosphate buffer (10-400 mM) in Buffer C.

-

Immunoaffinity Chromatography: Couple purified anti-CYP51A1 antibody to a solid support (e.g., CNBr-activated Sepharose). Apply the partially purified CYP51A1 to the affinity column. Wash extensively with Buffer C and elute the purified protein with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high concentration of a chaotropic agent. Immediately neutralize the eluted fractions.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its molecular weight (approximately 53 kDa) and purity.

CYP51A1 Reconstituted Enzyme Assay

This protocol describes an in vitro assay to measure the enzymatic activity of purified CYP51A1.[10][12]

Materials:

-

Purified recombinant human CYP51A1

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

24,25-dihydrolanosterol (substrate)

-

NADPH

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4)

-

Liposomes (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)

-

Isocitrate and isocitrate dehydrogenase (for NADPH regeneration system)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

HPLC system with a UV or mass spectrometric detector

Procedure:

-

Reconstitution: Pre-incubate CYP51A1 (e.g., 0.5 µM) and CPR (e.g., 2.0 µM) with liposomes in the reaction buffer for 5-10 minutes at room temperature.

-

Reaction Initiation: Add the substrate, 24,25-dihydrolanosterol (e.g., 50 µM), to the reconstituted system. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

-

Start the Reaction: Initiate the reaction by adding NADPH (or an NADPH-regenerating system).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the sterols. Centrifuge to separate the phases.

-

Analysis: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis to quantify the product, 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol.

Cell-Based DHCR24 Activity Assay

This protocol utilizes stable isotope-labeled desmosterol to measure DHCR24 activity in cultured cells, followed by GC-MS analysis.[14][15]

Materials:

-

Cultured cells (e.g., CHO-7 cells stably overexpressing human DHCR24)

-

[²H₆]desmosterol complexed with methyl-β-cyclodextrin

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Organic solvents for lipid extraction (e.g., hexane, isopropanol)

-

Internal standard (e.g., 5α-cholestane)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Labeling: Plate cells in appropriate culture dishes. After reaching the desired confluency, replace the medium with fresh medium containing [²H₆]desmosterol/cyclodextrin complex (e.g., 1 µg/mL). Incubate for a defined period (e.g., 4 hours).

-

Cell Harvesting and Lipid Extraction: Wash the cells with ice-cold PBS. Harvest the cells and add the internal standard. Extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Saponification and Derivatization: Saponify the lipid extract to release free sterols. Extract the non-saponifiable lipids. Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Analyze the derivatized sterols by GC-MS. Use single ion monitoring (SIM) to quantify the abundance of [²H₆]desmosterol and its product, [²H₆]cholesterol, relative to the internal standard.

-

Calculation of Activity: The DHCR24 activity is determined by the ratio of the product ([²H₆]cholesterol) to the sum of the substrate and product ([²H₆]desmosterol + [²H₆]cholesterol).

Quantitative Analysis of Sterols by GC-MS

This is a general protocol for the quantification of various sterols, including this compound, in biological samples.[5][16][17][18]

Materials:

-

Biological sample (e.g., cell pellet, plasma)

-

Internal standards (deuterated analogs of the sterols of interest)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Saponification reagent (e.g., ethanolic KOH)

-

Derivatizing reagent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., BPX5)

Procedure:

-

Sample Preparation and Extraction: Homogenize the sample and add a known amount of internal standards. Extract total lipids using a robust method like the Folch or Bligh-Dyer procedure.

-

Saponification: Hydrolyze the lipid extract with ethanolic KOH to release free sterols from their esterified forms.

-

Extraction of Unsaponifiables: Extract the non-saponifiable fraction containing the free sterols with a non-polar solvent like hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterols to their volatile TMS ethers by heating with a silylating agent.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program to separate the different sterols. Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Quantification: Generate a standard curve for each sterol using known amounts of authentic standards. Calculate the concentration of each sterol in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve.

Generation of CYP51A1 or DHCR24 Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general workflow for creating gene knockouts in a cell line such as HepG2.[1][19]

Materials:

-

Target cell line (e.g., HepG2)

-

Plasmids encoding Cas9 nuclease and a guide RNA (gRNA) specific for the target gene (CYP51A1 or DHCR24)

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing reagents

Procedure:

-

gRNA Design and Cloning: Design gRNAs targeting a critical exon of the gene of interest. Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 gene.

-

Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).

-

Selection of Transfected Cells: If the plasmid contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), select for transfected cells accordingly.

-

Single-Cell Cloning: Isolate single cells into individual wells of a multi-well plate to generate clonal populations.

-